![molecular formula C21H24N2O2 B5870592 3-(4-isopropylphenyl)-N-[3-(propionylamino)phenyl]acrylamide](/img/structure/B5870592.png)
3-(4-isopropylphenyl)-N-[3-(propionylamino)phenyl]acrylamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-isopropylphenyl)-N-[3-(propionylamino)phenyl]acrylamide, also known as IPA-3, is a small molecule inhibitor that has been studied extensively for its potential therapeutic applications. This compound has been shown to inhibit the activity of the Rho GTPase family member Cdc42, which is involved in a variety of cellular processes including cell division, migration, and polarity.
Mechanism of Action
The mechanism of action of 3-(4-isopropylphenyl)-N-[3-(propionylamino)phenyl]acrylamide is through the inhibition of Cdc42 activity. Cdc42 is a member of the Rho GTPase family of proteins, which are involved in the regulation of cytoskeletal dynamics, cell polarity, and cell migration. 3-(4-isopropylphenyl)-N-[3-(propionylamino)phenyl]acrylamide binds to the active site of Cdc42 and prevents it from interacting with downstream effectors, thereby inhibiting its activity.
Biochemical and Physiological Effects:
3-(4-isopropylphenyl)-N-[3-(propionylamino)phenyl]acrylamide has been shown to have a variety of biochemical and physiological effects. In cancer cells, 3-(4-isopropylphenyl)-N-[3-(propionylamino)phenyl]acrylamide has been shown to inhibit cell proliferation, induce apoptosis, and inhibit cell migration and invasion. In macrophages, 3-(4-isopropylphenyl)-N-[3-(propionylamino)phenyl]acrylamide has been shown to inhibit the production of pro-inflammatory cytokines, including TNF-alpha, IL-6, and IL-1beta. Additionally, 3-(4-isopropylphenyl)-N-[3-(propionylamino)phenyl]acrylamide has been shown to inhibit the formation of filopodia and lamellipodia, which are involved in cell migration and invasion.
Advantages and Limitations for Lab Experiments
One advantage of 3-(4-isopropylphenyl)-N-[3-(propionylamino)phenyl]acrylamide is its specificity for Cdc42, which allows for the study of the specific effects of Cdc42 inhibition on cellular processes. Additionally, 3-(4-isopropylphenyl)-N-[3-(propionylamino)phenyl]acrylamide has been shown to be effective at low concentrations, which reduces the potential for off-target effects. However, one limitation of 3-(4-isopropylphenyl)-N-[3-(propionylamino)phenyl]acrylamide is its low solubility in water, which can make it difficult to use in certain experimental settings.
Future Directions
There are several future directions for research on 3-(4-isopropylphenyl)-N-[3-(propionylamino)phenyl]acrylamide. One direction is the development of more potent and selective inhibitors of Cdc42, which could have even greater therapeutic potential. Another direction is the study of the effects of Cdc42 inhibition on other cellular processes, such as autophagy and cell adhesion. Additionally, the potential use of 3-(4-isopropylphenyl)-N-[3-(propionylamino)phenyl]acrylamide in combination with other anti-cancer or anti-inflammatory agents could be explored.
Synthesis Methods
3-(4-isopropylphenyl)-N-[3-(propionylamino)phenyl]acrylamide can be synthesized using a variety of methods, including the reaction of 3-(4-isopropylphenyl)acrylic acid with 3-aminobenzoic acid followed by amidation with propionyl chloride. Alternatively, the compound can be synthesized using a one-pot reaction of 3-(4-isopropylphenyl)acrylic acid, 3-aminobenzoic acid, and propionyl chloride in the presence of triethylamine and 1,3-dicyclohexylcarbodiimide. Both methods have been shown to yield high purity 3-(4-isopropylphenyl)-N-[3-(propionylamino)phenyl]acrylamide.
Scientific Research Applications
3-(4-isopropylphenyl)-N-[3-(propionylamino)phenyl]acrylamide has been studied extensively for its potential therapeutic applications. It has been shown to inhibit the activity of Cdc42, which is involved in a variety of cellular processes including cell division, migration, and polarity. This inhibition has been shown to have anti-tumor effects in various cancer cell lines, including breast cancer, prostate cancer, and melanoma. Additionally, 3-(4-isopropylphenyl)-N-[3-(propionylamino)phenyl]acrylamide has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines in macrophages.
properties
IUPAC Name |
(E)-N-[3-(propanoylamino)phenyl]-3-(4-propan-2-ylphenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O2/c1-4-20(24)22-18-6-5-7-19(14-18)23-21(25)13-10-16-8-11-17(12-9-16)15(2)3/h5-15H,4H2,1-3H3,(H,22,24)(H,23,25)/b13-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOBIFQAYSOGZKB-JLHYYAGUSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=CC(=CC=C1)NC(=O)C=CC2=CC=C(C=C2)C(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(=O)NC1=CC(=CC=C1)NC(=O)/C=C/C2=CC=C(C=C2)C(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-ethyl-4-[3-(3-nitrophenyl)acryloyl]piperazine](/img/structure/B5870535.png)
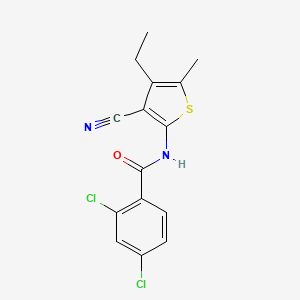
![3-methyl-N'-[(2-methylphenoxy)acetyl]-1H-pyrazole-5-carbohydrazide](/img/structure/B5870541.png)


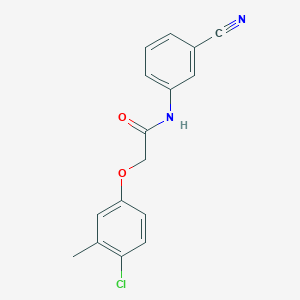
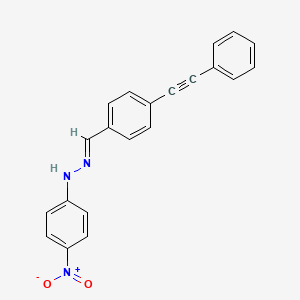
![2-[benzyl(2-methylbenzyl)amino]ethanol](/img/structure/B5870562.png)
![1-(2-methoxyphenyl)-2,5-dioxo-3-pyrrolidinyl 2-[1-(3-fluoro-4-methoxyphenyl)ethylidene]hydrazinecarbimidothioate](/img/structure/B5870568.png)
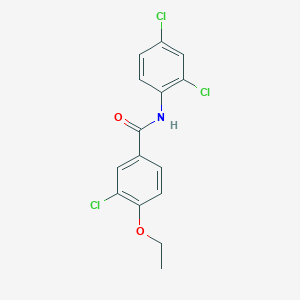
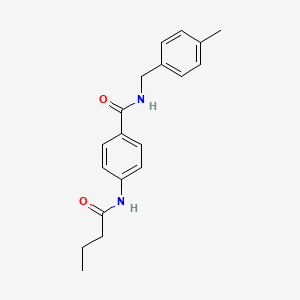


![methyl 3-{[(4-nitrophenoxy)acetyl]amino}benzoate](/img/structure/B5870603.png)